Cas no 484654-44-6 ((1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol)

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol 化学的及び物理的性質
名前と識別子
-
- (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
- Cyclopropanemethanol, 2-(3-pyridinyl)-, (1R,2S)-rel- (9CI)
- [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol
- CYCLOPROPANEMETHANOL, 2-(3-PYRIDINYL)-, (1R,2S)-REL-
-
計算された属性
- 精确分子量: 149.084063974g/mol
- 同位素质量: 149.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 33.1Ų
じっけんとくせい
- 密度みつど: 1.154±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 282.4±13.0 ºC (760 Torr),
- フラッシュポイント: 124.6±19.8 ºC,
- Solubility: 微溶性(27 g/l)(25ºC)、
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC7032-250 mg |
SR03168 |
484654-44-6 | >98% | 250mg |
$1300.0 | 2022-02-28 | |
DC Chemicals | DC7032-1g |
SR03168 |
484654-44-6 | >98% | 1g |
$2600.0 | 2023-09-15 | |
DC Chemicals | DC7032-1 g |
SR03168 |
484654-44-6 | >98% | 1g |
$2600.0 | 2022-02-28 | |
DC Chemicals | DC7032-100 mg |
SR03168 |
484654-44-6 | >98% | 100mg |
$650.0 | 2022-02-28 | |
DC Chemicals | DC7032-250mg |
SR03168 |
484654-44-6 | >98% | 250mg |
$1300.0 | 2023-09-15 | |
DC Chemicals | DC7032-100mg |
SR03168 |
484654-44-6 | >98% | 100mg |
$650.0 | 2023-09-15 |
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanolに関する追加情報
Compound CAS No 484654-44-6: (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
The compound (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol (CAS No 484654-44-6) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a pyridine moiety and a hydroxymethyl group. The stereochemistry of the molecule, specifically the (1R,2S) configuration, plays a crucial role in its properties and applications.
Recent studies have highlighted the importance of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol in medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways. The pyridine ring, known for its aromaticity and electron-withdrawing properties, contributes to the molecule's ability to interact with various biological targets. Meanwhile, the cyclopropane ring introduces strain and rigidity, which can enhance selectivity and binding affinity.
One of the most promising applications of this compound is in the field of enzyme inhibition. Studies have shown that (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol can act as a potent inhibitor of certain proteases and kinases. This makes it a valuable tool in the development of anti-inflammatory and anti-cancer drugs. The stereochemistry of the molecule is particularly important in determining its inhibitory activity, as it influences the spatial arrangement required for effective binding to enzyme active sites.
In addition to its medicinal applications, (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol has also been studied for its role in organic synthesis. Its unique structure makes it an excellent building block for constructing more complex molecules with diverse functionalities. Recent advancements in asymmetric synthesis have enabled researchers to efficiently synthesize this compound with high enantiomeric excess, further enhancing its utility in both academic and industrial settings.
The synthesis of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol involves a multi-step process that combines principles from stereochemistry and catalytic chemistry. One common approach involves the use of palladium-catalyzed cross-coupling reactions to construct the pyridine-cyclopropane linkage. The stereochemistry is carefully controlled during these reactions to ensure the desired (1R,2S) configuration is achieved.
From an environmental perspective, (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol has been evaluated for its biodegradability and eco-toxicity. Initial studies suggest that it has low toxicity to aquatic organisms under standard test conditions. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.
In conclusion, (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol (CAS No 484654-44-6) is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure and stereochemistry make it a valuable tool for developing new drugs and advanced materials. As research continues to uncover its full range of applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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